5-Ethyl-4-hydroxypiperidin-2-one
Description
5-Ethyl-4-hydroxypiperidin-2-one is a piperidinone derivative characterized by a six-membered lactam ring with an ethyl substituent at position 5 and a hydroxyl group at position 3. This compound belongs to the class of cyclic amides, which are of interest in medicinal chemistry and organic synthesis due to their structural rigidity and hydrogen-bonding capabilities.
Properties
CAS No. |
102014-75-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.186 |
IUPAC Name |
5-ethyl-4-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-5-4-8-7(10)3-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
CPFUCPCVUZBTNN-UHFFFAOYSA-N |
SMILES |
CCC1CNC(=O)CC1O |
Synonyms |
5-Ethyl-4-hydroxypiperidin-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on 5-Ethyl-4-hydroxypiperidin-2-one and two related piperidine derivatives from the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: this compound: The ethyl group may enhance lipophilicity, while the hydroxyl group at position 4 could improve solubility in polar solvents. This balance might make it suitable for drug delivery systems. Its high purity (≥95%) supports rigorous research standards. Ethyl 2-(piperidin-4-yl)acetate : The ester functional group enables hydrolysis to carboxylic acids, making it a versatile intermediate in peptide coupling or prodrug design.
Physicochemical Properties: Hydrogen Bonding: The hydroxyl group in this compound and 5-(Hydroxymethyl)-5-phenylpiperidin-2-one enhances hydrogen-bond donor capacity compared to the ester in Ethyl 2-(piperidin-4-yl)acetate. LogP Predictions: Ethyl 2-(piperidin-4-yl)acetate likely has a higher LogP (lipophilicity) due to its ester group, whereas hydroxyl-containing analogs may exhibit lower LogP values, favoring aqueous solubility .
Synthetic Utility :
- 5-(Hydroxymethyl)-5-phenylpiperidin-2-one : Used in asymmetric synthesis and chiral resolution due to its stereogenic centers.
- Ethyl 2-(piperidin-4-yl)acetate : Employed in stepwise alkylation or amidation reactions, as evidenced by its use with coupling agents like EDC·HCl and HOBt.
Research Findings and Limitations
- Gaps in Data : The evidence lacks direct studies on this compound, necessitating extrapolation from analogs. For example, the ethyl group’s steric effects in this compound may differ from the phenyl group in , altering binding affinities in hypothetical drug targets.
- Contradictions: No direct contradictions exist, but the absence of overlapping data (e.g., solubility, melting point) limits precise comparisons.
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